
(1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide: is an organic compound with the chemical formula C17H30N2Si and a molecular weight of 290.52 g/mol . This compound is known for its unique structural features, which include a phenyl group, two isopropyl groups, and a trimethylsilyl group attached to an acetimidamide core. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide typically involves the reaction of N,N’-diisopropyl-2-phenylacetimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Deprotonation Reactions: The compound can be deprotonated to form reactive intermediates that can further react with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium diisopropylamide (LDA) and trimethylsilyl chloride are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated or desilylated products, while oxidation and reduction reactions can produce amides, amines, or other nitrogen-containing compounds .
Applications De Recherche Scientifique
N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications in which it is used .
Comparaison Avec Des Composés Similaires
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Diisopropylbenzamide: A related compound with similar structural features but lacking the trimethylsilyl group.
N,N-Diisopropylacetamide: Another similar compound used in organic synthesis.
Uniqueness: N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability characteristics.
Propriétés
Numéro CAS |
540734-05-2 |
|---|---|
Formule moléculaire |
C17H30N2Si |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
2-phenyl-N,N'-di(propan-2-yl)-N-trimethylsilylethanimidamide |
InChI |
InChI=1S/C17H30N2Si/c1-14(2)18-17(13-16-11-9-8-10-12-16)19(15(3)4)20(5,6)7/h8-12,14-15H,13H2,1-7H3 |
Clé InChI |
OTTHCQQVOLYYJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=C(CC1=CC=CC=C1)N(C(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)


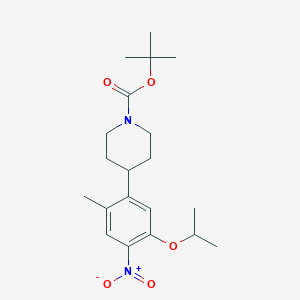

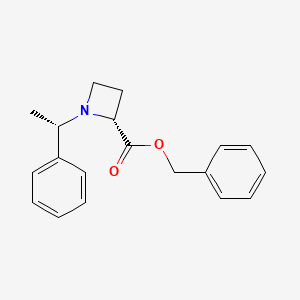
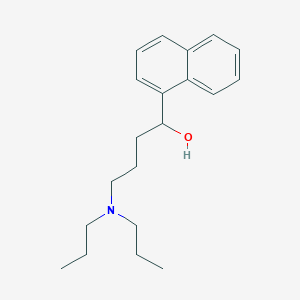
![1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B11835398.png)
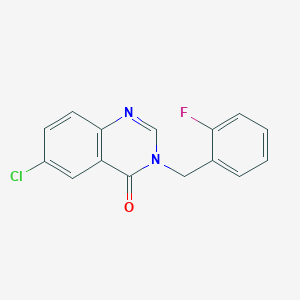
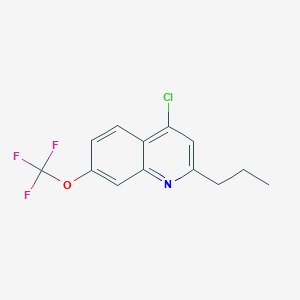
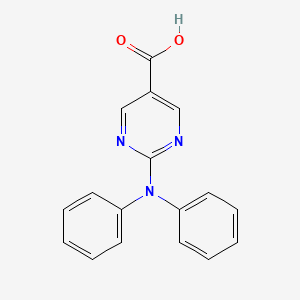
![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)

